Z-Leu-Arg-7-Amino-4-Methylcoumarin

Overview

Description

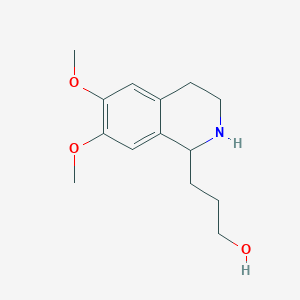

Z-Leu-Arg-7-Amino-4-Methylcoumarin is a fluorescent substrate for cathepsin L, S, and V, human tissue kallikrein, and the falcipains I-III . It is the preferred substrate for falcipain II, a hemoglobin-degrading cysteine protease from Plasmodium falciparum, one of the most promising targets for antimalarial drug design .

Molecular Structure Analysis

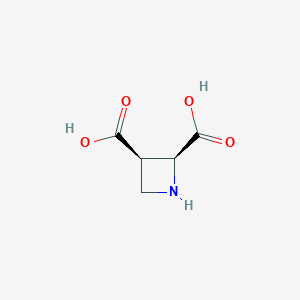

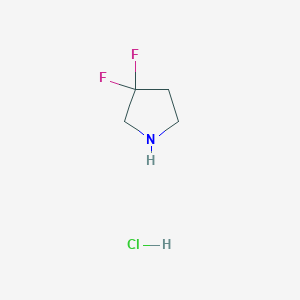

The molecular structure of Z-Leu-Arg-7-Amino-4-Methylcoumarin is consolidated by an intramolecular O—H…O hydrogen bond. The crystal structure is stabilized by π–π interactions between the benzene rings . The peptide substrate contains a highly fluorescent 7-amino-4-methyl coumarin (AMC) group that is efficiently quenched by the amide bond formed between its amino group and the carboxyl group of the Arg residue .

Chemical Reactions Analysis

Z-Leu-Arg-7-Amino-4-Methylcoumarin can be used to measure the activities of peptidases that are capable of cleaving the amide bond, causing an increase in fluorescence . It has been used as a cathepsin B substrate in zymography analysis of protease in feces extract and in cathepsin B activity assay .

Physical And Chemical Properties Analysis

Z-Leu-Arg-7-Amino-4-Methylcoumarin is a powder that is soluble in methanol (20 mg/mL), clear, colorless to faintly yellow . Its fluorescence properties are λex 290 nm; λem 390 nm (buffer pH 7.1) and λex 290 nm; λem 437 nm (Reaction product) .

Scientific Research Applications

Substrate for Cathepsin L, S, and V

Z-Leu-Arg-AMC serves as a fluorescent substrate for cathepsin L, S, and V . These enzymes are lysosomal cysteine proteases involved in protein degradation, and their activity can be monitored using this compound .

Substrate for Human Tissue Kallikrein

Human tissue kallikrein is a serine protease that plays a crucial role in various physiological processes. Z-Leu-Arg-AMC is used as a substrate to study the activity of this enzyme .

Substrate for Falcipains I-III

Falcipains are cysteine proteases from the malaria parasite Plasmodium falciparum. Z-Leu-Arg-AMC is the preferred substrate for falcipain II, making it valuable in antimalarial drug design .

Detection of Cathepsin K

Cathepsin K is an enzyme involved in osteoclast bone resorption. Z-Leu-Arg-AMC is used to detect the activity of this enzyme, aiding in the study of bone diseases .

Fluorogenic Peptide Substrate

Z-Leu-Arg-AMC is used as a fluorogenic peptide substrate to determine the activity of matrix metalloproteinase enzymes . These enzymes play a significant role in tissue remodeling and disease progression.

Reference Standard in Enzyme Assays

Z-Leu-Arg-AMC is used as a reference standard in enzyme assays . It helps in the preparation of fluorogenic 7-amino-4-methylcoumarin (AMC) based substrates for the detection of proteolytic enzymes .

properties

IUPAC Name |

benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38N6O6/c1-18(2)14-24(36-30(40)41-17-20-8-5-4-6-9-20)28(39)35-23(10-7-13-33-29(31)32)27(38)34-21-11-12-22-19(3)15-26(37)42-25(22)16-21/h4-6,8-9,11-12,15-16,18,23-24H,7,10,13-14,17H2,1-3H3,(H,34,38)(H,35,39)(H,36,40)(H4,31,32,33)/t23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDHCDHWCFOQOCP-ZEQRLZLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Leu-Arg-7-Amino-4-Methylcoumarin | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The research paper mentions that Z-Leu-Arg-AMC exhibits substrate inhibition when studying Cathepsin K activity. Can you elaborate on what substrate inhibition is and its significance in this context?

A1: Substrate inhibition occurs when an enzyme's activity is reduced at high substrate concentrations. In the case of Cathepsin K and Z-Leu-Arg-AMC, the research unexpectedly identified this phenomenon during the determination of the Michaelis-Menten constant (KM). [] This is significant because it highlights a potential pitfall in interpreting Cathepsin K activity assays using this substrate. If excessively high concentrations of Z-Leu-Arg-AMC are used, the observed activity might be artificially low, leading to inaccurate conclusions about the enzyme's kinetics. Researchers must consider this phenomenon and carefully optimize substrate concentrations when designing experiments.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methyl-2H-pyrano[3,2-b]pyridine](/img/structure/B120439.png)

![[R-(R*,S*)]-3-tert-Butylcarbamoyl-4-oxiranylmethyl-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B120445.png)

![3'-Nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B120447.png)

![1-[(3S,4R,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B120465.png)